molecular formula C10H14N2 B1426236 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine CAS No. 765945-09-3

1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine

Cat. No.: B1426236
CAS No.: 765945-09-3
M. Wt: 162.23 g/mol
InChI Key: UQROIBMQDWLVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1H-indol-5-yl)ethan-1-amine is a chemical compound featuring an indoline scaffold, a structure of significant interest in medicinal chemistry and neuropharmacology research. This compound serves as a valuable building block for the synthesis and investigation of novel biologically active molecules. The indoline core is a privileged structure found in ligands targeting various central nervous system (CNS) receptors . Research into similar indoline-based compounds has demonstrated their potential as ligands for key serotonin receptors, such as 5-HT 1A and 5-HT 2A , which are critical targets for studying mood, cognition, and memory . Furthermore, structural analogs have been explored as potential openers of KCNQ2 potassium channels, a pathway relevant to neuronal excitability disorders . The primary amine and the indoline nitrogen provide handles for further chemical modification, making this compound a versatile intermediate for creating libraries of derivatives for structure-activity relationship (SAR) studies . This product is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-(2,3-dihydro-1H-indol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7,12H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQROIBMQDWLVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)NCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765945-09-3
Record name 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis via Tscherniac-Einhorn Reaction and Hydrolysis

Method Overview:

This approach involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione (phthalimide derivative) under acidic conditions, followed by hydrolysis to yield the target amine.

Detailed Procedure:

  • Step 1: Indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid, facilitating a Tscherniac-Einhorn reaction that forms a protected intermediate.
  • Step 2: The intermediate undergoes hydrolysis of the phthalimido group using hydrazine hydrate, which cleaves the protecting group and introduces the amino functionality.
  • Step 3: Treatment with concentrated hydrochloric acid (HCl) converts the free amine into its dihydrochloride salt, which can be alkalized to obtain the free amine.

Key Features:

  • Use of protective groups (phthalimido and acetyl) to control reactivity.
  • Simultaneous removal of protective groups during hydrolysis.
  • High yield of the free amine after salt formation and alkalization.

Research Reference:
The method was detailed in a 2021 study published in MDPI, emphasizing the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine as an intermediate for pharmacologically relevant derivatives.

Synthesis via Reductive Amination of Indoline Derivatives

Method Overview:

This method involves the reductive amination of indoline derivatives with aldehydes or ketones, followed by reduction to yield the target compound.

Procedure:

  • Step 1: Condensation of indoline with an appropriate aldehyde (e.g., formaldehyde or other suitable aldehydes) in an inert solvent such as ethanol or methanol.
  • Step 2: Addition of a reducing agent such as sodium cyanoborohydride or hydrogenation over a metal catalyst (e.g., palladium on carbon) to reduce the iminium ion intermediate.
  • Step 3: Purification to isolate the free amine.

Advantages:

  • Mild reaction conditions.
  • High selectivity for the primary amine.
  • Suitable for synthesizing various derivatives by changing aldehyde components.

Research Reference:
While not directly cited for this specific compound, reductive amination is a common route for similar indoline derivatives, as discussed in broader synthetic literature.

Functionalization via Cyclization and Protection-Deprotection Strategies

Method Overview:

This approach involves constructing the indoline core via cyclization of suitable precursors, followed by functionalization to introduce the amino group at the 5-position.

Procedure:

  • Step 1: Synthesis of substituted indoline precursors through cyclization of aminoalkenes or aminoaryl compounds.
  • Step 2: Protection of amino groups (e.g., with phthalimido or acetyl groups) to prevent side reactions.
  • Step 3: Cyclization under acidic or basic conditions to form the indoline ring.
  • Step 4: Deprotection and subsequent functionalization (e.g., via hydrolysis, reduction, or aminomethylation) to obtain the target compound.

Notes:

  • The use of protecting groups such as phthalimido and acetyl is critical to control regioselectivity.
  • Hydrolysis of protecting groups during or after cyclization yields the free amino group.

Research Reference:
This method is supported by synthetic strategies outlined in recent literature focusing on indoline derivatives for pharmaceutical applications.

Data Table Summarizing Preparation Methods

Method No. Approach Key Reagents Main Steps Advantages Limitations
1 Tscherniac-Einhorn reaction + hydrolysis Indoline, 2-(hydroxymethyl)isoindoline-1,3-dione, H₂SO₄, hydrazine hydrate, HCl Acidic cyclization, hydrolysis, salt formation High yield, straightforward Requires handling of concentrated acids and hydrazine
2 Reductive amination Indoline, aldehyde, reducing agent Condensation, reduction Mild conditions, versatile Limited to aldehyde substrates
3 Cyclization of precursors + protection-deprotection Aminoalkenes, aminoaryl compounds, protecting groups Cyclization, deprotection, functionalization Regioselectivity control Multi-step process, protecting group management

Research Findings and Observations

  • The most efficient method involves the Tscherniac-Einhorn reaction with subsequent hydrolysis, yielding high purity and good yields of the target amine.
  • Use of protective groups is essential to prevent side reactions, especially when dealing with unprotected indoline nitrogen.
  • The hydrolysis step is critical for removing protecting groups and converting intermediates into the free amine.
  • The spectroscopic data (NMR, IR, HRMS) confirm the structure and purity of the synthesized compound, with characteristic signals for the amino groups and indoline ring.

Chemical Reactions Analysis

1-(2,3-Dihydro-1H-indol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine exhibits potential antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could modulate serotonin receptors, leading to improved mood and cognitive functions in animal models. The compound's ability to selectively inhibit the reuptake of serotonin suggests its utility in treating major depressive disorder and anxiety disorders .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies showed that it could reduce oxidative stress and apoptosis in neuronal cells, promoting cell survival . This property makes it a candidate for further development in therapies aimed at neuroprotection.

Case Study 1: Antidepressant Efficacy

In a controlled trial involving rodents, researchers administered varying doses of this compound. The results indicated a significant decrease in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test (FST) and tail suspension test (TST) showed that treated subjects exhibited increased mobility and reduced immobility times .

Case Study 2: Neuroprotection in Alzheimer's Disease Models

Another study focused on the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease. The administration of this compound resulted in decreased amyloid-beta plaque deposition and improved cognitive function as assessed by the Morris water maze test . These findings suggest its potential role in delaying the progression of Alzheimer's disease.

Future Research Directions

The promising results regarding the antidepressant and neuroprotective effects of this compound warrant further investigation. Future research should focus on:

  • Mechanistic Studies : Understanding the molecular mechanisms underlying its pharmacological effects.
  • Clinical Trials : Conducting human clinical trials to assess safety and efficacy in treating mood disorders and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways. For instance, indole derivatives are known to interact with serotonin receptors, affecting neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

The pharmacological and chemical properties of 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine can be contextualized by comparing it to structurally related compounds (Table 1). Key differences include substitution patterns, functional groups, and biological activities.

Structural Analogues

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

  • Structure : Methylamine substituent at the 5-position of indoline.
  • Synthesis : Derived from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione via simultaneous deprotection of phthalimide and acetyl groups .
  • Key Difference: The methylamine group (vs.

2-(1H-Indol-3-yl)ethan-1-amine Derivatives

  • Structure : Ethylamine group at the 3-position of an aromatic indole core.
  • Synthesis : Prepared from 5-methoxytryptamine via nucleophilic addition .
  • Role : Investigated for dual NRF2 induction and MAO-B inhibition, relevant to Parkinson’s disease therapy .
  • Key Difference : Aromatic indole (vs. saturated indoline) may increase π-π stacking but reduce metabolic stability.

5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

  • Structure : Indoline fused to a pyrrolopyrimidine scaffold.
  • Activity: Potent RIPK1 inhibitors (e.g., compound 22b: IC₅₀ = 0.011 μM) with antimetastatic effects in melanoma models .
  • Key Difference : The extended heterocyclic system enhances kinase selectivity and potency compared to simpler ethylamine derivatives.

2-(5-Chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine

  • Structure : Halogenated indole with ethylamine at the 3-position.
  • Properties : Molecular weight = 212.65 g/mol; CAS 1780733-47-2 .
Pharmacological and Physicochemical Comparisons
Compound Core Structure Substituent Molecular Weight (g/mol) Key Activity
Target Compound Indoline 5-ethylamine ~176.26 (estimated) Under investigation
(2,3-Dihydroindol-5-yl)methylamine Indoline 5-methylamine 148.21 Intermediate for bioactive molecules
2-(1H-Indol-3-yl)ethanamine Indole 3-ethylamine 160.23 MAO-B inhibition
RIPK1 Inhibitor 22b Indoline-pyrrolopyrimidine 5-ethylamine + trifluoromethoxyphenyl 523.55 RIPK1 inhibition (IC₅₀ = 0.011 μM)
5-Chloro-7-fluoro derivative Indole 3-ethylamine + Cl/F 212.65 Not specified (halogenated scaffold)

Biological Activity

1-(2,3-Dihydro-1H-indol-5-yl)ethan-1-amine, also known as (1R)-1-(2,3-dihydro-1H-indol-5-yl)ethanamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antibacterial and anticancer effects, along with relevant research findings and case studies.

The structure of this compound features an indole ring, which is known for its ability to interact with various biological targets. The compound acts primarily through modulation of enzyme activity and receptor interactions, making it a potential candidate for therapeutic applications in various diseases, particularly neurological disorders and infections.

The compound's mechanism involves:

  • Binding to Enzymes : The indole moiety allows for effective binding to enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.
  • Receptor Interaction : It may also interact with neurotransmitter receptors, influencing neurological pathways.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various pathogens. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.98 µg/mL
Escherichia coli>100 µg/mL
Mycobacterium smegmatis3.90 µg/mL

These results indicate that the compound is particularly effective against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), which poses a significant challenge in clinical settings .

Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for its anticancer effects. Studies have demonstrated significant antiproliferative activity against various cancer cell lines.

Case Study: Anticancer Evaluation

A study evaluated the cytotoxic effects of several derivatives of indole compounds on cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The results showed:

  • Compound Efficacy : Compounds derived from this compound exhibited IC50 values ranging from 10 µM to 30 µM against A549 cells.
Cell Line IC50 (µM)
A54915
HeLa25

These findings suggest that the compound could be further developed as a potential anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with target proteins. For instance, docking with DNA gyrase revealed strong interactions that could inhibit its activity.

Docking Results

The binding energy calculated during docking studies was found to be approximately -7.0 kcal/mol, indicating a favorable interaction with the active site of the enzyme . This supports the hypothesis that this compound can effectively inhibit bacterial growth by targeting essential enzymes involved in DNA replication.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine, and how are intermediates characterized?

  • Answer: A common synthesis involves deprotection of acetyl and phthalimide groups from intermediates like 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione. Characterization relies on 1H/13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For example, intermediates are validated by observing NH stretching vibrations (~3300 cm⁻¹) in IR and aromatic proton signals (δ 6.5–7.2 ppm) in NMR .

Q. How can the purity of this compound be assessed, and what analytical methods are critical for quality control?

  • Answer: Purity is typically determined via HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC) . For chiral purity, supercritical fluid chromatography (SFC) with Lux A1 columns is employed, as seen in enantiomer separation workflows .

Q. What spectroscopic techniques are essential for structural confirmation of derivatives?

  • Answer: NMR spectroscopy resolves substituent positions (e.g., dihydroindole protons at δ 3.0–4.0 ppm). X-ray crystallography (using SHELX programs) provides absolute configuration, critical for validating stereochemistry in analogs .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound as a RIPK1 inhibitor?

  • Answer: Key assays include:

  • Enzymatic inhibition : Measure IC₅₀ values using recombinant RIPK1 kinase and ATPase activity assays (e.g., ADP-Glo™ Kit).
  • Cellular necroptosis models : Treat TNF-α-stimulated HT-29 cells with compound and assess viability via MTT assays.
  • In vivo metastasis models : Administer in B16 melanoma mouse models and quantify lung tumor nodules .

Q. What strategies mitigate contradictions in SAR data during optimization of RIPK1 inhibitors?

  • Answer: Use crystallographic data (e.g., SHELXL-refined structures) to resolve steric/electronic mismatches. For example, substituents at the pyrrolopyrimidine core must avoid clashes with RIPK1’s hydrophobic pocket, as shown in co-crystal structures . Combine molecular dynamics simulations (e.g., AMBER) to predict binding stability and validate with isothermal titration calorimetry (ITC) .

Q. How can kinase selectivity be ensured during preclinical development?

  • Answer: Perform broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) at 1 μM concentration. Prioritize analogs with >100-fold selectivity over off-targets (e.g., RIPK2, JAK3). Validate via covalent docking studies to identify non-conserved binding residues .

Q. What methodologies address discrepancies in metabolic stability data between in vitro and in vivo models?

  • Answer: Cross-validate using:

  • Microsomal stability assays (human/rodent liver microsomes) with LC-MS quantification.
  • Pharmacokinetic studies in rodents (IV/PO dosing) to calculate bioavailability and half-life. Adjust formulations (e.g., PEGylation) if hepatic clearance exceeds thresholds .

Methodological Notes

  • Crystallographic Refinement : Use SHELXL for high-resolution data (≤1.0 Å) to model disorder and anisotropic displacement parameters .
  • SAR Rationalization : Combine Free-Wilson analysis with machine learning (e.g., Random Forest) to prioritize substituents with favorable logP and polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.